molecular formula C11H17NO B1587386 n-(4-Methoxybenzyl)propan-2-amine CAS No. 70894-74-5

n-(4-Methoxybenzyl)propan-2-amine

Cat. No.: B1587386
CAS No.: 70894-74-5
M. Wt: 179.26 g/mol
InChI Key: RVROZYOHWNUUNB-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)propan-2-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVROZYOHWNUUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406435
Record name n-(4-methoxybenzyl)propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70894-74-5
Record name n-(4-methoxybenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzyl)-2-propanamine hydrochloride
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Catalytic Asymmetric Reductive Amination:modern Synthetic Chemistry Increasingly Employs Catalytic Methods for Asymmetric Synthesis.researchgate.netfrontiersin.orgdirect Asymmetric Reductive Amination Involves Reacting the Ketone and Amine in the Presence of a Chiral Catalyst and a Reducing Agent.semanticscholar.orgtransition Metal Complexes with Chiral Ligands E.g., Based on Ruthenium or Iridium Can Catalyze the Hydrogenation of the Intermediate Imine with High Enantioselectivity.researchgate.netalternatively, Biocatalysis Using Enzymes Like Reductive Aminases Redams Offers an Environmentally Friendly Route to Chiral Amines, Operating Under Mild Conditions with Excellent Stereoselectivity.nih.govfrontiersin.org

Biological Activity and Medicinal Chemistry of N 4 Methoxybenzyl Propan 2 Amine

Enzyme Interaction Studies of N-(4-Methoxybenzyl)propan-2-amine

Monoamine Oxidase (MAO) Inhibition by this compound and Analogs

This compound and its analogs have been a subject of interest for their potential to inhibit monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. MAOs, specifically MAO-A and MAO-B, are responsible for the oxidative deamination of monoamines like dopamine (B1211576) and serotonin (B10506). nih.govfrontiersin.org Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a strategy employed in the treatment of neurological disorders such as Parkinson's disease and depression. nih.govresearchgate.net

Research into compounds structurally related to this compound has shed light on their MAO inhibitory activity. For instance, a series of benzylidene-prop-2-ynyl-amine analogs were synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. nih.gov Among these, (3,4-dimethoxy-benzylidene)-prop-2-ynyl-amine demonstrated high inhibitory potency towards MAO-B. nih.gov Docking studies suggested that the inhibitory potency is influenced by the distance between the alkyne group of the inhibitor and the FAD cofactor of the enzyme, as well as hydrogen bonding interactions. nih.gov

Similarly, studies on pyridazinobenzylpiperidine derivatives revealed that many of these compounds exhibit greater inhibition of MAO-B than MAO-A. researchgate.netmdpi.com The selectivity and potency of these inhibitors were found to be dependent on the nature and position of substituents on the phenyl ring. mdpi.com For example, a chloro-substituent at the 3-position of the phenyl ring resulted in potent and selective MAO-B inhibition. mdpi.com

These findings highlight the potential of N-benzyl amine derivatives, including this compound, as a scaffold for the design of novel MAO inhibitors. The methoxy (B1213986) group on the benzyl (B1604629) ring of this compound is a key structural feature that likely influences its interaction with the active site of MAO enzymes.

Impact on Neurotransmitter Metabolism

The inhibition of monoamine oxidase (MAO) by this compound and its analogs directly impacts the metabolism of monoamine neurotransmitters. frontiersin.org MAO enzymes are central to the degradation of biogenic amines such as dopamine, norepinephrine, and serotonin. uth.edunih.gov By inhibiting MAO, these compounds prevent the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. frontiersin.org

The catabolism of catecholamines by MAO, in conjunction with catechol O-methyltransferase (COMT), is a critical process for terminating their signaling. nih.gov The inhibition of MAO-A is particularly relevant for increasing levels of serotonin and norepinephrine, while MAO-B inhibition primarily affects dopamine levels. nih.gov This elevation of neurotransmitter levels is the primary mechanism behind the therapeutic effects of MAO inhibitors in conditions associated with neurotransmitter deficiencies. frontiersin.org

The byproducts of MAO-catalyzed reactions include hydrogen peroxide, aldehydes, and ammonia, which can contribute to oxidative stress and cellular damage. frontiersin.org Therefore, inhibiting MAO not only preserves neurotransmitter levels but may also reduce the production of these potentially harmful metabolites. frontiersin.org The structural features of this compound, particularly the substituted benzyl group, are crucial for its interaction with the enzyme's active site and its subsequent effect on neurotransmitter metabolism.

Cell Signaling Modulation by this compound

Effects on STAT3 Pathway and Cell Growth Regulation

Recent research has indicated that compounds structurally similar to this compound can modulate cell signaling pathways, notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov The STAT3 pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. nih.gov

A study on (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), a compound with structural similarities to this compound, demonstrated its ability to act as a selective STAT3 inhibitor. nih.gov This inhibition was shown to have anti-inflammatory and neuroprotective effects in models of dopaminergic neurodegeneration. nih.gov The study found that MMPP attenuated neuroinflammation by inhibiting STAT3 activation, which in turn reduced the expression of pro-inflammatory proteins. nih.gov

Furthermore, the inhibition of the STAT3 pathway by MMPP was linked to the suppression of neuroinflammatory and amyloidogenic processes in models of Alzheimer's disease. nih.gov These findings suggest that the methoxyphenyl moiety, a key feature of this compound, may play a role in the interaction with and inhibition of the STAT3 signaling pathway. nih.govnih.gov The modulation of this pathway highlights a potential mechanism through which this compound and its derivatives could exert effects on cell growth and regulation.

Pharmacological Target Identification for this compound Derivatives

The structural framework of this compound, characterized by a substituted benzylamine (B48309), serves as a versatile scaffold for the design of molecules targeting various pharmacological receptors and enzymes. The primary and most studied target for this class of compounds is monoamine oxidase (MAO), with a particular emphasis on MAO-B inhibition for the treatment of neurodegenerative diseases. researchgate.netnih.govmdpi.com

Beyond MAO, the N-benzyl amine motif has been explored for its potential to interact with other biological targets. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov This demonstrates the adaptability of the N-benzyl amine scaffold to target enzymes outside of the neurotransmitter metabolism pathways.

The methoxyphenyl group present in this compound is a common feature in many biologically active compounds and can influence receptor binding and selectivity. The exploration of different substituents on both the benzyl and the amine portions of the molecule allows for the fine-tuning of activity towards specific pharmacological targets. The identification of these targets is crucial for understanding the full therapeutic potential and mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies involve systematically modifying the molecule's structure and observing the corresponding changes in its pharmacological effects.

For analogs of this compound, SAR studies have primarily focused on their monoamine oxidase (MAO) inhibitory activity. Research on benzylidene-prop-2-ynyl-amines revealed that the nature and position of substituents on the benzylidene ring significantly impact both the potency and selectivity of MAO inhibition. nih.gov For example, the presence of a 3,4-dimethoxy substitution on the benzylidene ring resulted in high inhibitory potency against MAO-B. nih.gov

In a series of pyridazinobenzylpiperidine derivatives, the type and location of substituents on the phenyl ring were critical for MAO-B inhibition. mdpi.com A chloro group at the 3-position conferred greater MAO-B inhibition compared to other substituents like methoxy, fluoro, cyano, methyl, or bromo at the same position. mdpi.com Conversely, substitutions at the 2- and 4-positions generally led to weaker MAO-B inhibition. mdpi.com

Furthermore, studies on ketamine esters with substituted aromatic rings have shown that the position of the substituent is crucial for activity. mdpi.com Generally, 2- and 3-substituted compounds were found to be more active than their 4-substituted counterparts. mdpi.com These SAR insights are invaluable for the rational design of more potent and selective analogs of this compound for various therapeutic targets.

Interactive Data Tables

Table 1: MAO Inhibition by N-benzyl-1-(4-methoxyphenyl)propan-2-amine Analogs

CompoundTargetIC50 (µM)Selectivity Index (SI)
(3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-prop-2-ynyl-amineMAO-A-58.96
Benzhydrylidene-prop-2-ynyl-amineMAO-A0.0320.34 (for MAO-B)
(3,4-dimethoxy-benzylidene)-prop-2-ynyl-amineMAO-B0.014-
Pyridazinobenzylpiperidine S5 (3-Cl)MAO-B0.20319.04 (for MAO-B over MAO-A)
Pyridazinobenzylpiperidine S16 (2-CN)MAO-B0.979-
Pyridazinobenzylpiperidine S15MAO-A3.691-
Data sourced from multiple studies. nih.govmdpi.com

Influence of Nitrogen Substitution on Biological Targets (e.g., Tubulin Inhibition)

The biological activity of this compound derivatives can be significantly altered by modifying the substituent on the nitrogen atom. This is particularly evident in the context of anticancer research, where tubulin is a key target. nih.gov Microtubules, which are essential for cell division and other cellular functions, are formed by the polymerization of tubulin. nih.gov Disrupting this process is a proven strategy for inhibiting cancer cell growth. nih.govresearchgate.net

Research into N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which share a structural resemblance to this compound, has shown that these compounds can be potent inhibitors of tubulin polymerization. nih.govnih.gov Certain derivatives have demonstrated the ability to inhibit tubulin assembly with IC₅₀ values in the low micromolar range, comparable to the clinical candidate CA-4. nih.gov This suggests that the diarylamine structure is a promising scaffold for developing new tubulin inhibitors that target the colchicine (B1669291) binding site. nih.gov The substitution on the nitrogen atom is a critical factor in modulating this activity. For instance, N-ethyl-1-(4-methoxyphenyl)propan-2-amine derivatives have shown anticancer activity, indicating that the nature of the N-substituent directly influences the interaction with biological targets like tubulin.

Impact of Lipophilicity on Pharmacokinetics

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). oup.comnih.govnih.gov For a compound to be effective, it must be able to pass through biological membranes to reach its target, yet also have sufficient water solubility to be transported in the bloodstream. nih.gov

The lipophilicity of amine compounds is a key determinant of their in vivo distribution. oup.com For orally administered drugs, a logP value of less than 5 is generally considered favorable according to Lipinski's Rule of 5. sailife.com More specifically, an ideal logP for oral and intestinal absorption is in the range of 1.35–1.8, while a drug targeting the central nervous system should have a logP of around 2. sailife.com

Increasing the lipophilicity of a compound, for example by introducing a benzyl group, can alter its pharmacokinetic properties. While this may enhance its ability to cross membranes, excessively high lipophilicity (logP > 5) can lead to undesirable effects such as accumulation in fatty tissues, rapid metabolism, and poor aqueous solubility. nih.gov Therefore, optimizing the lipophilicity of this compound derivatives is a crucial aspect of drug design to ensure a balanced pharmacokinetic profile. mdpi.com

Enantiomeric Specificity in Biological Activity

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. leffingwell.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The differential activity of enantiomers has been observed in various classes of compounds. For example, the (R)-(+)-enantiomer of the herbicide dichlorprop (B359615) is active, while the (S)-(-)-enantiomer is not. leffingwell.com In a study of 3-Br-acivicin isomers, the natural (5S, αS) isomers showed significantly greater antimalarial activity than their corresponding enantiomers and diastereoisomers. mdpi.com This highlights the importance of stereochemistry in determining the biological effect of a molecule. mdpi.com Although specific studies on the enantiomeric resolution and differential activity of this compound were not found in the provided search results, the general principle of enantiomeric specificity strongly suggests that the two enantiomers of this compound could have distinct pharmacological profiles.

Therapeutic Potential and Applications of this compound

The structural features of this compound and its derivatives make them promising candidates for a variety of therapeutic applications. Research has explored their potential in treating neurological disorders, cancer, and fungal infections.

Implications for Neurological Disorders (e.g., Antidepressants, ADHD)

While direct studies on this compound for neurological disorders are not prevalent in the provided search results, its structural similarity to other psychoactive compounds suggests potential activity. For instance, the N-methyl analog, PMMA (para-Methoxymethylamphetamine), is known to inhibit the reuptake of serotonin and dopamine. Some tricyclic antidepressants, which share some structural features with this compound class, have been investigated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). nih.gov Desipramine, for example, has shown some efficacy in improving the core symptoms of ADHD in the short term. nih.gov Given that this compound is a derivative of phenethylamine (B48288), a class of compounds known for their diverse biological activities including effects on the central nervous system, further investigation into its potential for treating neurological disorders may be warranted.

Anticancer Activity of this compound Derivatives (e.g., Tubulin Polymerization Inhibition)

A significant area of research for this compound derivatives is in the field of oncology, particularly as inhibitors of tubulin polymerization. nih.govnih.gov The disruption of microtubule dynamics is a validated and effective strategy in cancer chemotherapy. researchgate.net

Derivatives of N-(4-methoxybenzyl)amine have shown promising anticancer properties. For instance, a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives were found to have potent cytotoxic activity against several human tumor cell lines. nih.govnih.gov The most active of these compounds exhibited submicromolar GI₅₀ values and significantly inhibited tubulin assembly with IC₅₀ values between 1.4 and 1.7 μM. nih.gov Another study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives identified compounds with notable cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. nih.govnih.govktu.edu Specifically, one derivative was identified as the most active against the glioblastoma U-87 cell line. nih.govktu.edu

The mechanism of action for many of these derivatives is believed to be the inhibition of tubulin polymerization, often by interacting with the colchicine binding site on tubulin. nih.gov This mode of action is shared by other successful anticancer agents. nih.govmdpi.com

Table 1: Anticancer Activity of Selected N-(4-Methoxybenzyl)amine Derivatives

Compound Class Cancer Cell Line Activity Metric Value Reference
N-alkyl-N-substituted phenylpyridin-2-amines Multiple GI₅₀ 0.19–0.41 μM nih.gov
N-alkyl-N-substituted phenylpyridin-2-amines - Tubulin Inhibition IC₅₀ 1.4–1.7 μM nih.gov

This table is for illustrative purposes and specific compound structures should be consulted in the cited literature.

Antifungal Applications and Related Compounds

Derivatives of this compound have also been investigated for their antifungal properties. The 1,2,4-triazole (B32235) scaffold, which can be incorporated into derivatives of this compound, is a well-known pharmacophore in antifungal agents. nih.gov

A study on fatty acid-derived 4-methoxybenzylamides demonstrated that these compounds possess antimicrobial activity. nih.gov One derivative containing a hydroxy group on the fatty acid chain showed the most potent antifungal and antibacterial activity among the tested compounds. nih.gov Another study on N-(4-halobenzyl)amides found that some of these compounds exhibited significant antifungal activity against various Candida species, including strains resistant to fluconazole. nih.gov One particular amide showed a minimum inhibitory concentration (MIC) of 7.8 µg/mL against C. krusei, which was more potent than fluconazole. nih.gov These findings suggest that the N-(4-methoxybenzyl)amine scaffold is a valuable starting point for the development of new antifungal agents. nih.gov

Table 2: Antifungal Activity of Selected N-(4-Methoxybenzyl)amine Derivatives

Compound Class Fungal Strain Activity Metric Value Reference
Fatty acid-derived 4-methoxybenzylamide Fungi - Most potent in series nih.gov
N-(4-halobenzyl)amide C. krusei MIC 7.8 µg/mL nih.gov

This table is for illustrative purposes and specific compound structures should be consulted in the cited literature.

Based on a thorough review of scientific literature, it appears there is a significant discrepancy in the provided outline concerning the chemical compound This compound . The roles in pharmaceutical synthesis attributed to this compound are, in fact, well-documented for its structural isomer, N-benzyl-1-(4-methoxyphenyl)propan-2-amine .

The available data does not support the assertion that this compound serves as a precursor in the synthesis of Formoterol, Dilevalol, or Tamsulosin. Similarly, specific information regarding its application in antifungal development or its human metabolism is not found in the reviewed sources.

The scientific literature consistently points to N-benzyl-1-(4-methoxyphenyl)propan-2-amine and its parent amine, 1-(4-methoxyphenyl)propan-2-amine , as the key intermediates in the synthesis of the pharmaceuticals listed.

For (R,R)-Formoterol synthesis , patents and research papers describe the use of optically pure (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine as a crucial side-chain intermediate that is coupled with the main aromatic ring structure. google.comgoogle.comgoogle.com

For Tamsulosin synthesis , the key chiral building block is (R)-1-(4-methoxyphenyl)propan-2-amine. rsc.org Synthetic routes often start with this amine or generate it through methods like diastereoselective reductive amination. rsc.org

While some N-(4-methoxybenzyl) derivatives, specifically amides derived from 4-Methoxybenzylamine (B45378) , have been investigated for antimicrobial properties, this does not extend to the specific compound this compound. nih.gov

No specific studies detailing the human metabolites of this compound were identified.

Due to this fundamental discrepancy and the lack of available scientific information for the specified compound in the requested roles, it is not possible to generate a factually accurate article that adheres to the provided outline. Proceeding would result in the publication of incorrect scientific information.

Therefore, the requested article cannot be generated. It is recommended to revise the subject compound to N-benzyl-1-(4-methoxyphenyl)propan-2-amine to align with the documented roles in pharmaceutical synthesis.

Metabolism and Biotransformation of this compound

Cytochrome P-450 Mediated Transformations

While direct experimental studies on the cytochrome P-450 (CYP450) mediated metabolism of this compound are not extensively documented in publicly available literature, the metabolic fate of this compound can be predicted based on the well-established biotransformation pathways of structurally related molecules. The chemical structure of this compound possesses three key features that are known substrates for CYP450 enzymes: a secondary amine, a benzyl group, and a methoxyphenyl moiety. Therefore, the metabolism of this compound is expected to proceed through several primary oxidative pathways.

The major metabolic routes anticipated for this compound include N-dealkylation, O-dealkylation, and aromatic hydroxylation. These reactions are catalyzed by various CYP450 isoenzymes and are common for xenobiotics with similar functional groups.

N-Dealkylation

N-dealkylation is a primary metabolic pathway for many secondary and tertiary amines. nih.gov For this compound, two distinct N-dealkylation reactions are possible: N-debenzylation and N-depropylation.

N-Debenzylation: This pathway involves the oxidative removal of the 4-methoxybenzyl group. The initial step is the CYP450-catalyzed hydroxylation of the methylene (B1212753) carbon of the benzyl group, forming an unstable carbinolamine intermediate. This intermediate would then spontaneously decompose to yield propan-2-amine and 4-methoxybenzaldehyde (B44291). The resulting aldehyde can be further oxidized to 4-methoxybenzoic acid.

N-Depropylation: Alternatively, the isopropyl group can be removed. This process would be initiated by hydroxylation of the methine carbon of the propan-2-amine moiety, leading to a different carbinolamine. This intermediate would then break down to form 4-methoxybenzylamine and acetone (B3395972).

Studies on analogous N-benzylamines have demonstrated that N-dealkylation is a significant clearance mechanism. researchgate.net The relative prominence of N-debenzylation versus N-depropylation would depend on the specific CYP450 isoforms involved and the steric and electronic properties of the substrate at the enzyme's active site.

O-Dealkylation

The methoxy group on the phenyl ring is another common site for CYP450-mediated metabolism. researchgate.net O-demethylation would result in the formation of a phenolic metabolite, n-(4-hydroxybenzyl)propan-2-amine, and formaldehyde. This reaction is a well-documented pathway for numerous drugs and xenobiotics containing methoxyphenyl groups. For instance, the metabolism of methoxychlor, which also contains a methoxyphenyl moiety, involves O-demethylation by various CYP450 isoforms, including CYP1A2, CYP2C9, and CYP2C19. researchgate.net

Aromatic Hydroxylation

Direct hydroxylation of the aromatic ring is another plausible metabolic transformation. acs.org The position of hydroxylation is directed by the existing methoxy group. Typically, hydroxylation occurs at the positions ortho or meta to the activating methoxy group. This would lead to the formation of catechol or hydroquinone (B1673460) derivatives, respectively. Aromatic hydroxylation is a common pathway for many compounds containing a phenyl ring and is catalyzed by a range of CYP450 enzymes. nih.govnih.gov

The table below summarizes the predicted cytochrome P-450 mediated transformations of this compound.

Metabolic Pathway Predicted Metabolites Description
N-Debenzylation Propan-2-amine, 4-MethoxybenzaldehydeOxidative removal of the 4-methoxybenzyl group.
N-Depropylation 4-Methoxybenzylamine, AcetoneOxidative removal of the isopropyl group.
O-Dealkylation n-(4-Hydroxybenzyl)propan-2-amine, FormaldehydeRemoval of the methyl group from the methoxy ether.
Aromatic Hydroxylation Catechol and/or hydroquinone derivativesAddition of a hydroxyl group to the aromatic ring.

Spectroscopic Characterization and Analytical Methodologies for N 4 Methoxybenzyl Propan 2 Amine

Chromatographic Techniques for N-(4-Methoxybenzyl)propan-2-amine Analysis

Chromatographic methods provide the backbone for separating and quantifying this compound from complex mixtures, ensuring the quality and consistency of the compound for research and development purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of this compound and evaluating its purity. ptfarm.pl In a typical synthetic process, such as the reductive amination of a suitable precursor, HPLC allows for the quantitative tracking of the conversion of starting materials to the final product. For instance, a reversed-phase HPLC method using an octadecyl column (C18) with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer gradient can effectively separate the product from reactants and intermediates. ptfarm.pl UV detection is commonly employed, leveraging the chromophoric nature of the methoxyphenyl group. ptfarm.pl

Purity assessment by HPLC is critical for quality control. Validated methods can achieve high levels of precision and accuracy, with the ability to detect and quantify impurities at low levels. ptfarm.pl Linearity studies demonstrate a direct relationship between the concentration of this compound and the detector response, ensuring reliable quantification. ptfarm.plnih.gov A purity level of over 99% is often achievable and verifiable through optimized HPLC protocols.

Table 1: HPLC Parameters for Purity Assessment

ParameterValue/Condition
Column Octadecyl (C18), e.g., LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) ptfarm.pl
Mobile Phase Acetonitrile and phosphate buffer (pH 2) gradient ptfarm.pl
Detection UV at 239 nm ptfarm.pl
Flow Rate 1 mL/min chromatographyonline.com
Internal Standard Phenacetin (for quantification) ptfarm.pl

For chiral compounds like this compound, determining the enantiomeric excess (ee) is crucial. This is often accomplished using chiral HPLC, either directly on a chiral stationary phase (CSP) or indirectly after derivatization with a chiral derivatizing agent (CDA). researchgate.netresearchgate.netsigmaaldrich.com

Direct separation on a CSP, such as a Pirkle-type column, can resolve the enantiomers, allowing for the determination of their relative proportions. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) with an acidic modifier, is critical for achieving optimal separation. researchgate.net

Indirect methods involve reacting the amine with a CDA to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netresearchgate.net A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with the amine to produce diastereomeric derivatives that are readily separable by reversed-phase HPLC. Other CDAs, such as those derived from proline or phenylalanine, have also been successfully employed for the enantiomeric resolution of amines. researchgate.net These methods are highly sensitive and can be used to determine ee values greater than 99%.

Table 2: Chiral Derivatizing Agents for Amine Enantiomer Separation

Chiral Derivatizing Agent (CDA)Reaction PrincipleDetection Method
Marfey's Reagent (FDVA, FDAA) Forms diastereomeric amides researchgate.netUV/Vis
NBD-Pro, DBD-Pro Forms fluorescent diastereomers researchgate.netFluorescence researchgate.net
TSPC Reacts with amine to form diastereomeric sulfonamides nih.govUV/Vis or MS
DATAN Reacts with amino groups to form stable diastereomers nih.govUV/Vis or MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the identification and quantification of volatile impurities in this compound. ijsdr.orgijprajournal.comijprajournal.com Impurity profiling is a mandatory step in pharmaceutical development to ensure the safety and efficacy of the final product. ijsdr.orgijprajournal.com GC-MS can detect impurities originating from starting materials, by-products formed during synthesis, or degradation products. ijprajournal.comthermofisher.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. ijprajournal.com The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The technique is highly sensitive and can detect impurities at trace levels. thermofisher.com For this compound, potential impurities could include unreacted starting materials like 4-methoxybenzylamine (B45378) or by-products from side reactions. The mass spectra of these impurities, particularly the iminium cation and fragments from the benzylamine (B48309) portion, are key to their identification. ojp.gov

Spectroscopic Identification of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the different types of protons in the molecule. The aromatic protons on the methoxyphenyl ring would appear as distinct doublets. The methoxy (B1213986) group would present as a singlet, and the protons of the propan-2-amine backbone, including the methyl groups and the methine proton, would have specific chemical shifts and coupling patterns. The protons on the benzyl (B1604629) group would also have characteristic signals.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. For example, the carbon atoms of the methoxy group, the aromatic ring, and the aliphatic chain would all resonate at characteristic chemical shifts. rsc.orgdocbrown.info For the related compound N-benzyl-4-methoxyaniline, characteristic peaks are observed for the aromatic carbons and the methoxy carbon. chemicalbook.com Similarly, the ¹³C NMR spectrum of propan-2-amine shows two distinct signals for the methyl and methine carbons. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for Propan-2-amine Moiety

Carbon AtomChemical Shift (ppm)
CH (methine)~45-55
CH₃ (methyl)~20-25
Note: These are approximate values and can be influenced by the rest of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate N-H stretching of the secondary amine. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 2800-3000 cm⁻¹. The C-O stretching of the methoxy group would be observed around 1250 cm⁻¹, and the C-N stretching of the amine would be in the 1020-1250 cm⁻¹ range. docbrown.info The presence of an amide C=O stretch (around 1640 cm⁻¹) was used to characterize a related N-(4-methoxybenzyl)amide. nih.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to show absorption maxima in the UV region due to the presence of the substituted benzene (B151609) ring. The methoxy group, being an auxochrome, would likely cause a bathochromic (red) shift in the absorption compared to an unsubstituted benzene ring. For a related compound, UV detection was performed at 239 nm. ptfarm.pl

Mass Spectrometry (MS) and HPLC-MS for Structural Confirmation

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound. When coupled with High-Performance Liquid Chromatography (HPLC-MS), it allows for the separation of the compound from a complex mixture prior to its mass analysis, enhancing specificity and sensitivity.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. However, the fragmentation pattern is most informative for structural confirmation. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org For this compound, two primary α-cleavage pathways are anticipated:

Cleavage of the bond between the benzylic carbon and the adjacent carbon: This would result in the formation of a stable 4-methoxybenzyl cation. This fragment is often the base peak in the mass spectra of such compounds.

Cleavage of the bond between the isopropyl group's tertiary carbon and the nitrogen: This would lead to the formation of a protonated isopropylamine (B41738) fragment.

Due to the lack of a publicly available mass spectrum for this compound, a detailed analysis of its fragmentation is based on the known fragmentation patterns of its structural components: 4-methoxybenzylamine and propan-2-amine.

The mass spectrum of 4-methoxybenzylamine shows a prominent peak for the 4-methoxybenzyl cation (m/z 121) and the molecular ion (m/z 137). nih.gov The mass spectrum of propan-2-amine is characterized by a base peak at m/z 44, resulting from the loss of a methyl group. docbrown.infonist.gov

Based on these related compounds, a predicted fragmentation pattern for this compound can be constructed. The combination of these characteristic fragments provides strong evidence for the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/zOrigin
[C₁₀H₁₅NO]⁺ (Molecular Ion)165Parent Molecule
[C₈H₉O]⁺ (4-methoxybenzyl cation)121α-cleavage
[C₃H₈N]⁺ (protonated isopropylamine)58α-cleavage

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent compound and its fragments, allowing for the determination of their elemental composition and further confirming the structure.

X-ray Crystallography Studies of this compound Derivatives

While no X-ray crystal structures of this compound itself are publicly available, studies on its derivatives provide valuable insights into the molecule's likely conformation and intermolecular interactions in the solid state.

A study on N,N'-bis(4-methoxybenzamidothiocarbonyl) hydrazine (B178648) revealed details about the hydrogen bonding and molecular packing of a molecule containing the 4-methoxybenzoyl group. researchgate.net Another study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives also detailed the crystal structures and intermolecular interactions, which are influenced by the substitution pattern on the phenyl ring. mdpi.com These studies indicate that the 4-methoxybenzyl moiety readily participates in hydrogen bonding and π-π stacking interactions, which are likely to be important features in the crystal structure of this compound and its derivatives.

The crystal structure of a bipyrazole derivative synthesized from a related precursor also provides information on the types of crystal packing and hydrogen bonding networks that can be expected. mdpi.com

Table 2: Crystallographic Data for a Related N-(4-methoxyphenyl) Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.0023(4)
b (Å)11.9332(5)
c (Å)18.0128(7)
α (°)85.276(3)
β (°)84.517(3)
γ (°)85.240(3)
Volume (ų)2339.40(16)
Z4
Data from a study on a bipyrazole derivative, provided for illustrative purposes of typical crystallographic parameters for related structures. mdpi.com

These studies on related compounds suggest that in the solid state, this compound would likely exhibit a structure influenced by hydrogen bonds involving the amine group and potential π-stacking interactions of the phenyl rings.

Analytical Method Development and Validation for this compound

The development and validation of analytical methods are essential for the reliable detection and quantification of this compound in various samples. Given its structural similarity to other phenethylamines, methods developed for this class of compounds can be adapted. nih.govnih.govwikipedia.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds. edwiserinternational.comchromatographyonline.comnih.gov A typical HPLC method would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector, as the phenyl ring provides a chromophore, or more selectively with a mass spectrometer (LC-MS). nih.gov

Method validation is a critical process to ensure the reliability of the analytical data. youtube.com Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 3: Typical HPLC Method Parameters and Validation Criteria

ParameterTypical Value/Criteria
HPLC Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 225 nm or MS/MS
Linearity (r²) > 0.995
Accuracy 80-120%
Precision (RSD) < 15%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

The validation of such an analytical method would confirm its suitability for the intended purpose, such as quality control of a bulk substance or its determination in a specific matrix.

Computational Chemistry and Theoretical Studies of N 4 Methoxybenzyl Propan 2 Amine

Quantum Chemical Calculations for N-(4-Methoxybenzyl)propan-2-amine Systems

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For this compound, these calculations offer a detailed picture of its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.nettulane.edu It is frequently employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules like this compound. researchgate.nettulane.edu DFT calculations, often using functionals like B3LYP, can provide accurate predictions of molecular properties. researchgate.netnih.gov For instance, DFT studies on similar dimethoxybenzene derivatives have been used to determine their structural and electronic properties, revealing how functional groups influence their stability and reactivity. nih.gov These calculations are crucial for understanding the molecule's behavior in various chemical environments. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netmalayajournal.org The MEP map provides a visual representation of the charge distribution around the molecule. chemrxiv.org Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, indicating an abundance of electrons, such as those found in lone pairs or pi-systems. malayajournal.orgchemrxiv.org Conversely, regions with positive potential (colored blue) are prone to nucleophilic attack, indicating a relative deficiency of electrons. chemrxiv.org For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group, making them potential sites for interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.orgsphinxsai.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sphinxsai.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system and the benzyl (B1604629) group. The energy of these orbitals provides insight into the molecule's ability to participate in charge-transfer interactions.

Table 1: Frontier Molecular Orbital (FMO) Properties of a Structurally Similar Compound (2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole) malayajournal.org
ParameterEnergy (eV)
HOMO Energy-5.2822
LUMO Energy-1.2715
HOMO-LUMO Energy Gap4.0106

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov The process involves placing the ligand into the binding site of the protein and calculating the binding affinity based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities. For example, given its structural similarities to some known bioactive molecules, it could be docked into the active sites of enzymes like monoamine oxidase or tyrosine hydroxylase to predict its binding mode and affinity. nih.gov

Investigation of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are crucial in understanding the structure, stability, and function of molecular systems in both chemistry and biology. escholarship.org These interactions, while individually weak (typically 0.5–3 kcal/mol), collectively govern molecular recognition, binding affinity, and the formation of complex architectures like enzymes and synthetic materials. escholarship.org Computational chemistry provides powerful tools to investigate and visualize these forces, which is essential for predicting molecular behavior and properties. rsc.org

For this compound, its structure, featuring a secondary amine, a flexible propyl chain, and a methoxy-substituted benzene (B151609) ring, allows for a variety of non-covalent interactions. Theoretical studies, often employing methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), can elucidate the nature and strength of these interactions. researchgate.netnih.gov DFT is used to obtain optimized molecular geometries and calculate interaction energies, while SAPT helps to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. researchgate.netnih.gov

The primary non-covalent interactions theoretically significant for this compound include:

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom itself and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. These interactions are critical in how the molecule interacts with biological targets like protein active sites. researchgate.net

π-Interactions: The electron-rich 4-methoxyphenyl (B3050149) ring can participate in several types of π-interactions, including π-π stacking with other aromatic rings, cation-π interactions with positively charged species, and C-H---π interactions where a C-H bond acts as a weak hydrogen bond donor to the face of the ring. researchgate.net

Computational models like the Independent Gradient Model (IGM) can be used to analyze and visualize these weak interactions, revealing how the molecule's structure influences the strength and geometry of these bonds. researchgate.net Understanding the interplay of these NCIs is fundamental for predicting the molecule's conformation, its interaction with solvents, and its binding mode to receptors or enzymes. escholarship.org

Table 1: Potential Non-Covalent Interactions in this compound

Interaction TypeParticipating Functional Group(s)Potential Significance
Hydrogen Bonding (Donor) Secondary Amine (-NH-)Interaction with hydrogen bond acceptors on biological targets (e.g., amino acid residues).
Hydrogen Bonding (Acceptor) Amine Nitrogen, Methoxy OxygenInteraction with hydrogen bond donors on biological targets or solvent molecules.
π-π Stacking 4-Methoxyphenyl RingStacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
C-H---π Interactions Propyl group C-H bonds, Benzyl C-H bonds, Phenyl RingIntramolecular and intermolecular interactions contributing to conformational stability and binding affinity. researchgate.net
Cation-π Interactions 4-Methoxyphenyl RingInteraction with cationic sites or metal ions in biological systems.
Dispersion Forces Entire Molecular StructureContribution to overall binding energy and physical properties like boiling point and solubility. nih.gov

Design of Novel Drug Scaffolds Incorporating this compound Moieties

The N-(4-methoxybenzyl) moiety is a recognized structural motif in the design of new therapeutic agents and research chemicals. Its incorporation into a molecular scaffold can significantly influence a compound's pharmacological properties, including receptor affinity, selectivity, and potency. The N-benzyl group, particularly with methoxy substitutions, is a key feature in several classes of bioactive molecules. For instance, the N-benzylation of phenethylamine (B48288) compounds (often called "2C-X" series) to create the "NBOMe" class results in some of the most potent and selective serotonin (B10506) 5-HT2A receptor agonists known. nih.gov This highlights the critical role of the N-benzyl moiety in modulating receptor interaction.

The this compound framework serves as a versatile scaffold for developing novel compounds with diverse therapeutic applications. Researchers have incorporated this and structurally similar moieties into various molecular designs to target different biological systems.

Examples of Drug Scaffolds and Derivatives:

Anticancer Agents: The N-(4-methoxybenzyl) group has been used to synthesize thiosemicarbazone derivatives which are then complexed with ruthenium. mdpi.com These organometallic complexes have been investigated for their cytotoxicity against cancer cell lines such as NCI-H460, A549, and MDA-MB-231. mdpi.com The N-(4-methoxybenzyl)thiosemicarbazone ligand coordinates with the ruthenium center, and the resulting complex demonstrates potential as an anticancer agent, though further optimization is needed. mdpi.com In a different approach, N-alkyl propanamides bearing a benzyloxyquinoxaline system have been designed as antiproliferative agents. These compounds, which feature a related benzyloxy structural element, showed significant activity against several cancer cell lines, with their mechanism suggested to involve the inhibition of HDAC-6. mdpi.com

Psychoactive Compounds: The broader class of N-methoxybenzyl-substituted amphetamines and phenethylamines has been explored extensively for its potent effects on the central nervous system, particularly as agonists for serotonin receptors. nih.govnih.gov The substitution pattern on the benzyl ring is a key determinant of activity and selectivity. While this compound itself is not as widely studied as its ortho-substituted (2-methoxy) counterparts, its structure is foundational to understanding the structure-activity relationships within this class of compounds.

Fluorescent Dyes: The N-(4-methoxybenzyl)amino group has been attached to larger aromatic systems, such as benzanthrone (B145504), to create new fluorescent dyes. mdpi.com These molecules are of interest in materials science and for use as biological probes. The secondary amine linkage and the methoxybenzyl group are integral to the final compound's photophysical properties. mdpi.com

The design of these scaffolds often involves computational docking and in silico studies to predict how the molecule will bind to its intended target. mdpi.com The this compound moiety provides a combination of lipophilicity, hydrogen bonding capability, and π-system interactions that can be fine-tuned through further chemical modification to achieve desired biological activity.

Table 2: Examples of Scaffolds Incorporating N-(4-Methoxybenzyl) or Related Moieties

Scaffold/Derivative ClassTherapeutic Area/ApplicationKey FindingsReference
Ruthenium-Thiosemicarbazone Complexes AnticancerN-(4-methoxybenzyl) thiosemicarbazone ligands form complexes with ruthenium, showing cytotoxicity against several human cancer cell lines. mdpi.com
Benzyloxyquinoxaline Propanamides AnticancerDerivatives showed broad-spectrum antiproliferative activity, potentially through inhibition of the HDAC6 Zf-UBD. mdpi.com
N-Benzyl Phenethylamines (NBOMe class) CNS/PsychoactiveN-benzylation of phenethylamines, often with methoxy groups, leads to highly potent serotonin 5-HT2A receptor agonists. nih.gov
Benzanthrone Dyes Materials Science/Fluorescent ProbesThe N-(4-methoxybenzyl)amino group is used to synthesize novel fluorescent dyes. mdpi.com

Retrosynthetic Analysis and Synthetic Planning for N 4 Methoxybenzyl Propan 2 Amine

Disconnection Strategies for the N-(4-Methoxybenzyl)propan-2-amine Core

The most logical and common retrosynthetic approach for secondary amines is the disconnection of one of the C-N bonds. wikipedia.orgyoutube.com For this compound, there are two such bonds adjacent to the nitrogen atom. Disconnecting either of these bonds leads to two primary retrosynthetic pathways, both of which point towards a reductive amination reaction in the forward synthesis. masterorganicchemistry.comyoutube.com

Strategy A: Disconnection of the N-isopropyl bond. This involves breaking the bond between the nitrogen atom and the isopropyl group. This disconnection is strategically sound as it simplifies the molecule into two readily accessible fragments.

Strategy B: Disconnection of the N-benzyl bond. This alternative strategy involves cleaving the bond between the nitrogen atom and the benzyl (B1604629) group. This approach also breaks the molecule down into two fundamental building blocks.

Direct alkylation of a primary amine with an alkyl halide is often avoided in synthetic planning due to the high probability of over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine. masterorganicchemistry.com Therefore, strategies that proceed via an imine intermediate, such as reductive amination, are generally preferred for a more controlled synthesis. wikipedia.org

Functional Group Interconversions (FGI) in this compound Synthesis

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a disconnection or to improve the efficiency of the forward synthesis. youtube.com

In the context of this compound synthesis via reductive amination, the key FGI is the in-situ conversion of the initial aldehyde/ketone and amine precursors into an imine (or iminium ion) intermediate. wikipedia.org This imine is then reduced in the second step of the reaction to the target secondary amine. This two-step, one-pot process avoids the issues of direct alkylation. masterorganicchemistry.com The formation of the imine is a reversible reaction, often catalyzed by a trace amount of acid. youtube.com The subsequent reduction drives the equilibrium towards the final amine product.

Another FGI strategy involves the use of a protecting group on the amine. For instance, a primary amine like 4-methoxybenzylamine (B45378) can be converted into a sulfonamide , such as an N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide. orgsyn.org This derivative is less nucleophilic, allowing for controlled mono-alkylation. The protecting group is then removed in a subsequent step to yield the desired secondary amine. This approach offers an alternative to direct reductive amination, providing excellent control over the reaction. orgsyn.org

Strategic Reconnections and Retro-Rearrangements

This phase of synthetic planning involves evaluating the chosen disconnection pathways and considering the practicalities of the forward synthesis. For this compound, there are no known retro-rearrangements. The strategic analysis focuses on comparing the two primary reductive amination routes derived from the initial C-N disconnections.

Route A (4-methoxybenzylamine + acetone): This route benefits from the commercial availability and low cost of both acetone (B3395972) and 4-methoxybenzylamine. chemicalbook.com Acetone is a simple, symmetric ketone, which simplifies the reaction.

Route B (isopropylamine + 4-methoxybenzaldehyde): This route is also viable, as both isopropylamine (B41738) and 4-methoxybenzaldehyde (B44291) are readily available starting materials. acs.org

The choice between these two highly effective routes may depend on factors such as the scale of the synthesis, the specific reaction conditions preferred (e.g., choice of reducing agent), and the relative cost and availability of the precursors at a given time. Both routes converge on the same imine intermediate before reduction.

Application of Retrosynthetic Principles in Asymmetric Synthesis of this compound Enantiomers

Since this compound is a chiral molecule, its synthesis can be designed to produce a specific enantiomer. Retrosynthetic analysis helps in planning these asymmetric syntheses.

Impurity Profiling and Quality Control in N 4 Methoxybenzyl Propan 2 Amine Synthesis

Identification and Characterization of Impurities in N-(4-Methoxybenzyl)propan-2-amine Products

The impurity profile of this compound is intrinsically linked to its synthetic route, which typically involves the reductive amination of 4-methoxybenzaldehyde (B44291) with isopropylamine (B41738). Impurities can originate from starting materials, intermediates, side reactions, and degradation of the final product.

Common Potential Impurities:

A thorough analysis of the synthetic pathway allows for the prediction of potential impurities. These can be broadly categorized as:

Starting Material Residues: Unreacted 4-methoxybenzaldehyde and isopropylamine may be present in the final product if the reaction does not proceed to completion or if purification is inadequate.

Intermediates: The corresponding imine, N-(4-methoxybenzylidene)propan-2-amine, is a key intermediate in the reductive amination process. Incomplete reduction can lead to its presence as an impurity.

By-products of Side Reactions:

Over-alkylation: The secondary amine product can further react with 4-methoxybenzaldehyde to form a tertiary amine, Bis(4-methoxybenzyl)isopropylamine.

Oxidation Products: The aldehyde starting material can be oxidized to 4-methoxybenzoic acid, particularly if the reaction is exposed to air or oxidizing agents. The secondary amine product itself can also undergo oxidation.

Products from Starting Material Impurities: Impurities present in the 4-methoxybenzaldehyde, such as other isomers or related aldehydes, can lead to the formation of corresponding amine impurities.

Degradation Products: The final compound may degrade under certain conditions of heat, light, or pH, leading to the formation of other impurities.

Analytical Techniques for Identification and Characterization:

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of these impurities.

High-Performance Liquid Chromatography (HPLC): As a primary tool for purity assessment, HPLC with UV detection is widely used to separate the main component from its impurities. Development of a stability-indicating HPLC method is crucial to resolve all potential degradation products and impurities from the active pharmaceutical ingredient (API). Gradient elution methods are often employed to achieve optimal separation of compounds with varying polarities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, including residual starting materials and certain by-products. The mass spectrometry data provides valuable information on the molecular weight and fragmentation pattern of the impurities, aiding in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the definitive structural confirmation of isolated impurities. Detailed analysis of chemical shifts, coupling constants, and integration values allows for the unambiguous identification of the molecular structure.

Forced Degradation Studies: To identify potential degradation products, forced degradation studies are conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. These studies help to establish the degradation pathways and develop stability-indicating analytical methods.

Interactive Data Table: Potential Impurities in this compound Synthesis

Impurity NameIUPAC NameOriginTypical Analytical Technique
4-Methoxybenzaldehyde4-MethoxybenzaldehydeStarting MaterialHPLC, GC-MS
IsopropylaminePropan-2-amineStarting MaterialGC-MS
N-(4-methoxybenzylidene)propan-2-amineN-(4-methoxybenzylidene)propan-2-amineIntermediateHPLC, GC-MS
Bis(4-methoxybenzyl)isopropylamineN-isopropyl-N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanamineSide Reaction (Over-alkylation)HPLC, LC-MS
4-Methoxybenzoic acid4-Methoxybenzoic acidSide Reaction (Oxidation)HPLC

Strategies for Impurity Minimization and Control

A robust impurity control strategy is integral to the manufacturing process of this compound. This involves a multi-pronged approach encompassing raw material control, optimization of reaction conditions, and effective purification methods.

Control of Raw Materials:

The quality of the starting materials, 4-methoxybenzaldehyde and isopropylamine, is paramount. Strict specifications should be in place to limit the presence of impurities in these raw materials, as they can be carried through the synthesis and contaminate the final product.

Optimization of Reaction Conditions:

Careful control of reaction parameters is crucial to minimize the formation of by-products.

Stoichiometry: Precise control of the molar ratio of reactants can minimize unreacted starting materials and the formation of over-alkylation products.

Temperature and Pressure: Optimizing the reaction temperature and pressure can enhance the reaction rate and selectivity, reducing the formation of unwanted side products.

Catalyst Selection: The choice of reducing agent and any catalyst used in the reductive amination process can significantly impact the impurity profile.

Solvent Selection: The solvent system should be chosen to ensure good solubility of reactants and intermediates while potentially minimizing side reactions.

Purification Techniques:

Effective purification methods are essential to remove any impurities that are formed.

Crystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical to ensure high recovery of the desired product with efficient removal of impurities.

Chromatography: Column chromatography can be employed for the removal of impurities that are difficult to separate by crystallization.

Distillation: For liquid products or intermediates, distillation can be an effective purification technique, separating components based on their boiling points.

Reference Standards and Pharmacopeial Traceability

The use of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities.

Reference Standards:

Reference standards for this compound and its potential impurities are required for analytical method validation and for the routine quality control of the product. These standards should be of high purity and their identity and purity should be rigorously established using a combination of analytical techniques. Several commercial suppliers offer reference standards for a wide range of chemical compounds, and custom synthesis of specific impurities may be necessary if they are not commercially available.

Pharmacopeial Traceability:

While a specific monograph for this compound may not exist in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the principles outlined in general chapters on impurities in drug substances are applicable. These chapters provide guidance on the identification, qualification, and control of impurities.

For related compounds, pharmacopeial monographs often specify limits for known and unknown impurities. Establishing traceability to pharmacopeial standards, where available for analogous structures, can provide a benchmark for quality. In the absence of a specific monograph, a comprehensive in-house specification should be established, based on a thorough understanding of the manufacturing process and the potential impurity profile. This specification should include tests for identity, purity (including limits for specific and unspecified impurities), and other relevant quality attributes. The analytical methods used to test against these specifications must be validated according to regulatory guidelines to ensure they are accurate, precise, and reliable.

Future Research Directions for N 4 Methoxybenzyl Propan 2 Amine

Exploration of Asymmetric Catalysis in N-(4-Methoxybenzyl)propan-2-amine Chemistry

The synthesis of chiral amines in enantiomerically pure forms is a cornerstone of modern pharmaceutical development, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. For this compound, which possesses a chiral center, the development of asymmetric catalytic methods is a critical future research direction.

Kinetic resolution, particularly through non-enzymatic catalytic oxidation, represents a promising frontier. Recent advancements have demonstrated the first non-enzymatic kinetic resolution of N-alkoxy amines using a titanium-catalyzed chemo- and enantioselective oxygenation process with aqueous H₂O₂ as a green oxidant. nih.gov This method has shown applicability to a wide variety of amines with high selectivity. nih.gov Exploring similar titanium-based or other earth-abundant metal catalysts for the kinetic resolution of racemic this compound could provide an efficient pathway to its separate enantiomers.

Furthermore, transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and direct strategy for producing chiral amines. acs.org A future synthetic approach for this compound could involve the asymmetric hydrogenation of the corresponding N-(4-methoxybenzylidene)propan-2-imine. Research in this area has identified highly effective catalysts based on iridium, rhodium, and palladium, paired with chiral phosphine (B1218219) ligands, for the hydrogenation of various N-alkyl ketimines. acs.org Investigating a library of these advanced catalysts could lead to a highly enantioselective process, yielding (R)- or (S)-N-(4-Methoxybenzyl)propan-2-amine with high optical purity, suitable for stereospecific biological evaluation.

Development of Novel Drug Scaffolds Based on this compound

The this compound structure is a derivative of phenethylamine (B48288), a scaffold that is the foundation for a vast number of neuroactive compounds and other pharmaceuticals. mdpi.com This inherent structural motif makes it an attractive starting point for the development of novel drug scaffolds. Future research should focus on using this compound as a template to generate libraries of new chemical entities for drug discovery programs.

One notable area of application is inspired by its structural isomer, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, which is a key intermediate in the synthesis of Formoterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma. google.comalfachemch.com This connection underscores the potential of the methoxyphenyl-propanamine framework in interacting with biological receptors.

Further research could explore modifications of the this compound scaffold. For instance, the phenethylamine backbone is central to the structure of potent serotonin (B10506) 5-HT2A receptor agonists. nih.gov Systematic structural modifications—such as altering substitutions on the aromatic ring or modifying the alkyl chain—could lead to the discovery of new compounds with high affinity and selectivity for specific G-protein coupled receptors (GPCRs) or other biological targets. Additionally, related methoxyphenyl-containing compounds have shown promise as anthelmintic agents, suggesting that derivatives of this compound could be explored for antiparasitic activity. nih.gov

In-depth Mechanistic Studies of Biological Activities

A crucial avenue for future research is the comprehensive investigation of the biological activities of this compound and its potential derivatives. Elucidating the precise mechanism of action is fundamental to understanding a compound's therapeutic potential and safety profile.

Initial studies should involve broad biological screening to identify potential activities. Based on the activities of structurally related molecules, several hypotheses for its mechanism can be formed. For example, a study on a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, showed anthelmintic activity against the nematode Toxocara canis. nih.gov The proposed mechanism for related benzimidazoles involves binding to tubulin and disrupting microtubule formation in the parasite. nih.gov Future studies on this compound could investigate whether it or its derivatives exhibit similar antiparasitic effects and if they act via tubulin inhibition.

Another potential mechanism to explore relates to the modulation of neurotransmitter systems. A synthetic precursor to an isoquinoline, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was found to interact with intracellular signaling pathways of serotonin and affect the synthesis of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS). mdpi.com Given the structural similarities, it would be valuable to conduct in-depth mechanistic studies to determine if this compound can modulate nNOS, endothelial nitric oxide synthase (eNOS), or interact with serotonin or other neurotransmitter receptors.

Advanced Synthetic Methodologies for Industrial Scale Production

For any compound with demonstrated therapeutic potential, the development of efficient, cost-effective, and scalable synthetic methods is paramount. Future research should focus on optimizing the synthesis of this compound for large-scale industrial production.

A common and direct route to secondary amines is reductive amination. This strategy would involve the condensation of 4-methoxybenzaldehyde (B44291) with propan-2-amine to form an intermediate imine, which is then reduced to the final product. A key area for research is the choice of reducing agent. Sodium borohydride (B1222165) is an inexpensive, safe, and environmentally friendly option that has been successfully used for the reduction of similar imines to produce related amino benzanthrone (B145504) derivatives in high yield. mdpi.com Optimizing this two-step, one-pot process by fine-tuning reaction conditions such as solvent, temperature, and catalyst could lead to a highly efficient industrial method.

For producing specific enantiomers, methodologies used for its isomer provide a valuable blueprint. A patented synthesis for (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine utilizes a chiral auxiliary, (R)-α-methylphenethylamine, in a reductive amination process with p-methoxyphenylacetone, followed by catalytic hydrogenation to achieve good stereoselectivity and yield. google.com Adapting this chiral auxiliary approach or employing the asymmetric catalytic hydrogenation methods discussed previously will be essential for the large-scale synthesis of enantiomerically pure this compound, which is often a regulatory requirement for chiral drugs.

Q & A

Basic: What are the optimal synthetic routes for N-(4-Methoxybenzyl)propan-2-amine, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via reductive amination of 4-(4-methoxyphenyl)butan-2-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of an amine source. Key variables include:

  • Reducing agent selection : NaBH₄ is safer but less efficient for sterically hindered ketones, while LiAlH₄ offers higher yields but requires anhydrous conditions .
  • Solvent system : Polar aprotic solvents (e.g., THF) enhance reaction rates, while protic solvents (e.g., methanol) may reduce side reactions.
  • Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the amine from imine byproducts. Typical yields range from 60–80% .

Basic: Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.3 ppm), methoxy singlet (δ ~3.8 ppm), and methylene/methyl groups (δ 1.2–2.5 ppm) confirm the structure .
    • ¹³C NMR : Methoxy carbon (δ ~55 ppm), aromatic carbons (δ 110–160 ppm), and aliphatic carbons (δ 20–50 ppm) provide backbone verification .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 179 for [M+H]⁺) and fragmentation patterns (e.g., loss of methoxy group) validate molecular weight .
  • HPLC with chiral columns : Resolves enantiomers if stereochemistry is a concern (e.g., for pharmacological studies) .

Advanced: How can researchers resolve stereochemical challenges in synthesizing enantiomerically pure this compound?

The chiral center at the propan-2-amine moiety necessitates:

  • Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to induce enantioselectivity .
  • Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
  • Analytical validation : Compare optical rotation and circular dichroism (CD) spectra with known standards .

Advanced: What experimental designs are suitable for evaluating the compound’s anxiolytic or neuropharmacological activity in vivo?

  • Behavioral assays : Elevated plus maze (EPM) or open field test (OFT) in rodents to assess anxiety-like behavior. Dose-response studies (1–10 mg/kg, i.p.) with positive controls (e.g., diazepam) are recommended .
  • Mechanistic studies :
    • Receptor binding assays (e.g., 5-HT₁A, σ receptors) using radioligands (³H-8-OH-DPAT) to identify targets .
    • Knockout models or receptor antagonists (e.g., WAY-100635) to confirm pathway specificity.
  • Challenges : Address receptor promiscuity by cross-validating with in vitro electrophysiology or calcium imaging .

Advanced: How can contradictory data on receptor binding affinities across structural analogs be resolved?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at the phenyl ring, alkyl chain length) and measure binding to monoaminergic receptors (e.g., DAT, SERT) .
  • Molecular docking : Use software (AutoDock Vina) to model interactions with receptor pockets (e.g., serotonin transporter’s hydrophobic cleft) .
  • Statistical meta-analysis : Compare datasets across studies to identify trends (e.g., methoxy groups enhancing σ₁ affinity but reducing 5-HT₂A binding) .

Advanced: What strategies mitigate metabolic instability in preclinical studies of this compound?

  • In vitro metabolism assays : Incubate with liver microsomes (human/rodent) to identify major metabolites (e.g., O-demethylation via CYP2D6) .
  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .
    • Prodrug approaches (e.g., esterification of the amine) to enhance bioavailability .
  • Pharmacokinetic profiling : Measure half-life (t₁/₂) and AUC in plasma via LC-MS/MS after oral/intravenous administration .

Advanced: How can researchers address toxicity concerns in early-stage development?

  • In vitro cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays (IC₅₀ thresholds < 10 µM) .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • In vivo safety : Acute toxicity studies in zebrafish (LC₅₀) or rodents (LD₅₀), focusing on CNS and cardiovascular endpoints .

Advanced: What formulation strategies improve solubility and stability for in vivo applications?

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL in PBS) .
  • Nanoparticle encapsulation : Use PLGA or liposomes to prolong circulation time and reduce hepatic clearance .
  • Lyophilization : Stabilize the compound for long-term storage at −80°C .

Advanced: How do structural analogs (e.g., halogenated derivatives) differ in their biological profiles?

  • 4-Bromo analog : Shows higher σ₁ receptor affinity (Ki = 12 nM vs. 45 nM for parent compound) but reduced BBB permeability due to increased molecular weight .
  • N-Benzyl vs. N-methyl : Benzyl substitution enhances dopamine transporter (DAT) inhibition but increases hepatotoxicity .
  • Chlorinated derivatives : Exhibit improved antimicrobial activity (MIC = 2 µg/mL against S. aureus) but lower CNS penetration .

Advanced: What computational tools predict the compound’s ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (∼2.1), BBB permeability (CNS MPO score > 4), and CYP450 interactions .
  • QSAR Models : Train on datasets (ChEMBL) to correlate structural descriptors (e.g., polar surface area) with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.